

YLL545: A Potent Inhibitor of Angiogenesis in In Vivo Models

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Compound of Interest

Compound Name: YLL545

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A comparative analysis of the novel VEGFR2 inhibitor, **YLL545**, demonstrates significant anti-angiogenic and anti-tumor effects in multiple preclinical models, often exceeding the efficacy of the established multi-kinase inhibitor, sorafenib. This guide provides an objective comparison of **YLL545**'s performance, supported by experimental data and detailed methodologies, for researchers and drug development professionals.

YLL545 has emerged as a promising small molecule inhibitor targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By directly binding to VEGFR2, **YLL545** effectively blocks the VEGF-induced phosphorylation of the receptor and its downstream signaling cascades, including the STAT3 and ERK1/2 pathways. This inhibition translates to potent anti-angiogenic effects, as demonstrated in a series of in vitro and in vivo studies. In human umbilical vein endothelial cells (HUVECs), **YLL545** has been shown to inhibit proliferation, migration, invasion, and tube formation with a potency comparable to or greater than sorafenib.^[1]

In Vivo Anti-Angiogenic Efficacy: A Head-to-Head Comparison

The anti-angiogenic potential of **YLL545** has been validated in three distinct in vivo models: the zebrafish embryonic angiogenesis assay, the mouse Matrigel plug assay, and a triple-negative breast cancer mouse xenograft model. In these studies, **YLL545** consistently demonstrated robust inhibition of new blood vessel formation and tumor growth.

Comparative Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies comparing the efficacy of **YLL545** and sorafenib.

Table 1: Zebrafish Embryonic Angiogenesis Assay

Treatment Group	Concentration	Observation
Vehicle Control	-	Normal blood vessel development
YLL545	2.5 µM	Significant inhibition of intersegmental vessel formation
Sorafenib	2.5 µM	Inhibition of intersegmental vessel formation

Note: The study highlighted that **YLL545** exhibited higher or comparable anti-angiogenic potency with strikingly lower cytotoxicity than sorafenib in zebrafish embryos.

Table 2: Mouse Matrigel Plug Assay

Treatment Group	Dosage	Reduction in Endothelial Cells (CD31+ staining)
Vehicle Control	-	Baseline
YLL545	80 mg/kg	95%
Sorafenib	80 mg/kg	Less than 95%

Table 3: MDA-MB-231 Breast Cancer Xenograft Model

Treatment Group	Dosage	Tumor Growth Inhibition
Vehicle Control	-	Baseline
YLL545	50 mg/kg/day	>50%

In addition to tumor growth inhibition, **YLL545** treatment also led to a decrease in microvessel density within the tumors and an increase in apoptotic cells.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Zebrafish Embryonic Angiogenesis Assay

- **Animal Model:** Transgenic zebrafish (Tg(fli1a:EGFP)) embryos, which express green fluorescent protein in their vasculature, were used.
- **Treatment:** At 24 hours post-fertilization (hpf), embryos were placed in 6-well plates (30 embryos/well) and exposed to either vehicle (DMSO), **YLL545** (2.5 μ M), or sorafenib (2.5 μ M).
- **Incubation:** Embryos were incubated at 28.5°C for 24 hours.
- **Analysis:** At 48 hpf, the formation of intersegmental vessels (ISVs) was observed and imaged using a fluorescence microscope. The extent of angiogenesis inhibition was determined by counting the number of complete ISVs.

Mouse Matrigel Plug Assay

- **Animal Model:** Male C57BL/6 mice (6-8 weeks old).
- **Matrigel Preparation:** Growth factor-reduced Matrigel was mixed with heparin (60 U/mL) and VEGF (150 ng/mL). **YLL545** (80 mg/kg), sorafenib (80 mg/kg), or vehicle was added to the Matrigel solution.

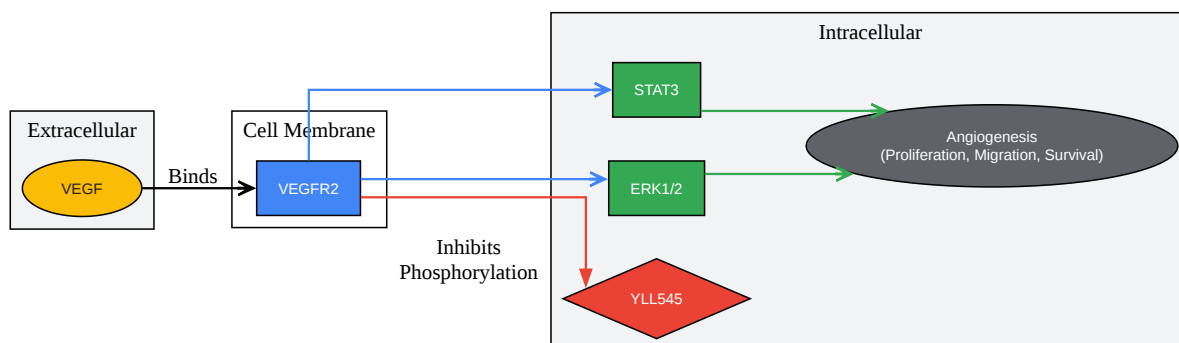
- **Implantation:** 0.5 mL of the Matrigel mixture was subcutaneously injected into the flanks of the mice.
- **Explantation and Analysis:** After 7 days, the Matrigel plugs were excised and fixed in 4% paraformaldehyde. The plugs were then embedded in paraffin, sectioned, and stained with an anti-CD31 antibody to visualize endothelial cells. The microvessel density was quantified by counting the number of CD31-positive cells.

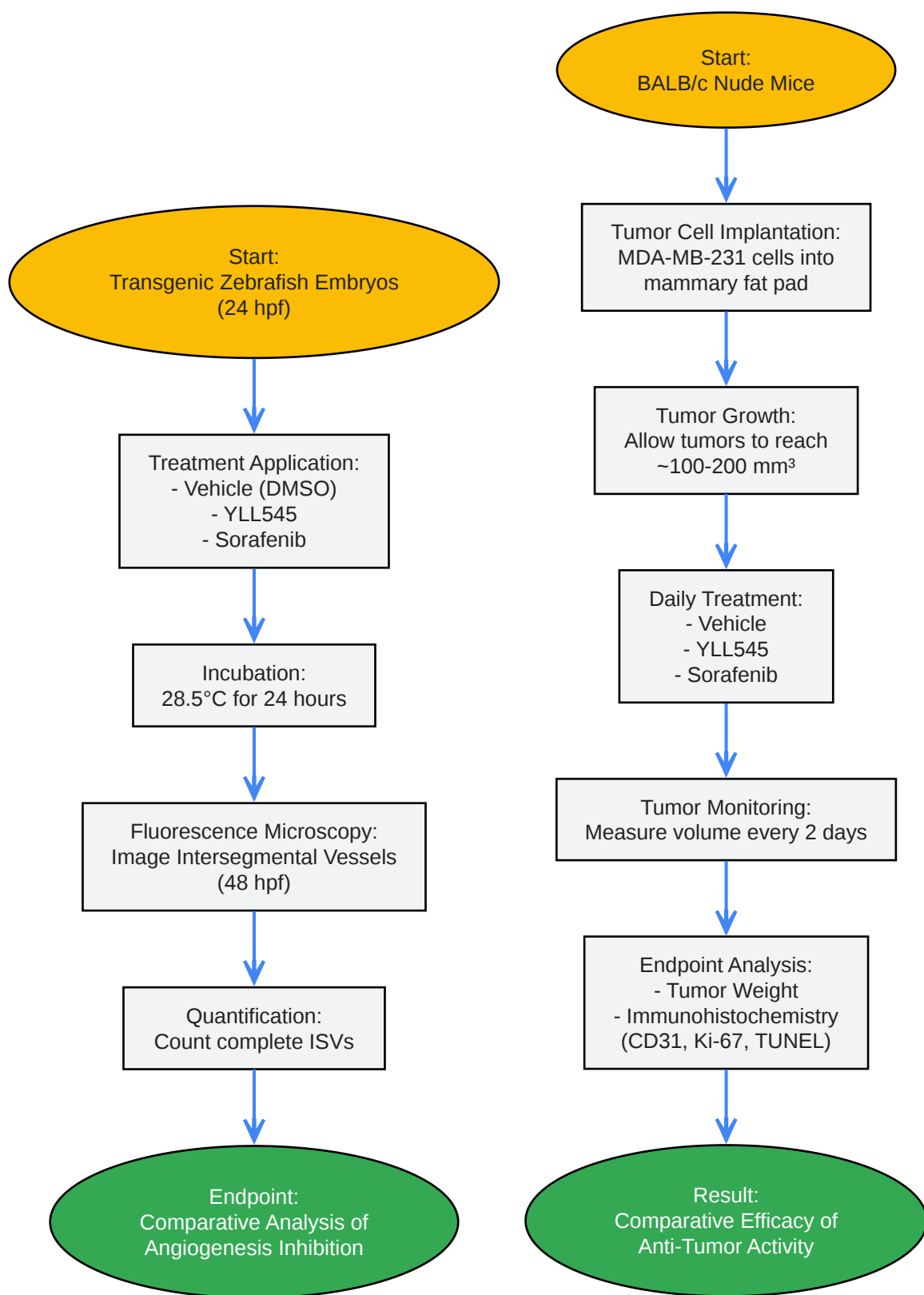
Triple-Negative Breast Cancer Xenograft Model

- **Animal Model:** Female BALB/c nude mice (6-8 weeks old).
- **Cell Line:** MDA-MB-231 human breast cancer cells.
- **Tumor Implantation:** 2×10^6 MDA-MB-231 cells were suspended in 100 μ L of PBS and injected into the mammary fat pad of each mouse.
- **Treatment:** When tumors reached a volume of approximately 100-200 mm³, mice were randomly assigned to receive daily intraperitoneal injections of either vehicle, **YLL545** (50 mg/kg), or sorafenib.
- **Tumor Measurement:** Tumor volume was measured every two days using calipers and calculated with the formula: $(\text{length} \times \text{width}^2)/2$.
- **Endpoint Analysis:** After the treatment period, tumors were excised, weighed, and processed for immunohistochemical analysis of CD31 (microvessel density), Ki-67 (proliferation), and TUNEL staining (apoptosis).

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action of **YLL545** and the experimental processes, the following diagrams are provided.





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References

- 1. The novel VEGF receptor 2 inhibitor YLL545 inhibits angiogenesis and growth in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
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